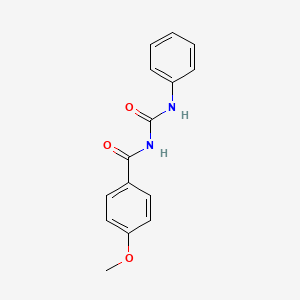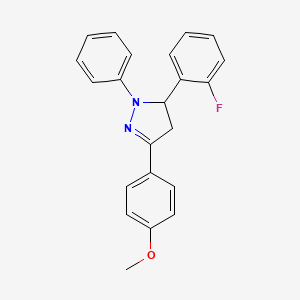
1-(1-Anilinobutyl)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Anilinobutyl)pyrrolidine-2,5-dione is a heterocyclic compound that features a pyrrolidine ring fused with a 2,5-dione structure and an anilinobutyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Anilinobutyl)pyrrolidine-2,5-dione typically involves the reaction of aniline with butylamine, followed by cyclization with succinic anhydride. The reaction conditions often include the use of organic solvents such as dimethylformamide and catalysts like triethylamine. The process may require heating to facilitate the cyclization reaction.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and precise temperature control can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(1-Anilinobutyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the anilinobutyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrrolidine-2,5-dione derivatives.
Aplicaciones Científicas De Investigación
1-(1-Anilinobutyl)pyrrolidine-2,5-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(1-Anilinobutyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, resulting in antimicrobial activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparación Con Compuestos Similares
Pyrrolidine-2,5-dione: A simpler analog without the anilinobutyl substituent.
1-Benzylpyrrolidine-2,5-dione: A similar compound with a benzyl group instead of an anilinobutyl group.
N-Substituted pyrrolidine-2,5-diones: Various derivatives with different substituents on the nitrogen atom.
Uniqueness: 1-(1-Anilinobutyl)pyrrolidine-2,5-dione is unique due to its specific anilinobutyl substituent, which imparts distinct chemical and biological properties. This substituent can enhance the compound’s ability to interact with biological targets and improve its solubility and stability compared to other similar compounds.
Propiedades
IUPAC Name |
1-(1-anilinobutyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-2-6-12(15-11-7-4-3-5-8-11)16-13(17)9-10-14(16)18/h3-5,7-8,12,15H,2,6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRSHZIHPVQQJCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(NC1=CC=CC=C1)N2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[(4-FLUOROPHENYL)IMINO]-4-OXO-1,3-THIAZINANE-6-CARBOXYLIC ACID](/img/structure/B5224011.png)
![4-methyl-1-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]piperidine](/img/structure/B5224013.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[[(3S)-2-oxoazepan-3-yl]amino]pyridine-3-carboxamide](/img/structure/B5224014.png)
![2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B5224025.png)

![3-{1-[(2-methyl-1,3-thiazol-5-yl)methyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B5224037.png)
![(3aS*,5S*,9aS*)-2-(3-chlorobenzyl)-5-[3-(methylthio)phenyl]hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5224038.png)
![3,4,5,6-Tetrachloro-11-hydroxy-14-oxa-11-azapentacyclo[6.5.1.13,6.02,7.09,13]pentadec-4-ene-10,12-dione](/img/structure/B5224046.png)
![2-(methylthio)-5-({4-[2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)pyrimidine](/img/structure/B5224047.png)
![2-[1-(2-cyanoethyl)benzimidazol-2-yl]-N-[(2-nitrophenyl)methyl]acetamide](/img/structure/B5224055.png)

![2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl}-N-phenylacetamide](/img/structure/B5224065.png)


